N-(2-methylphenyl)-2-(2,4,6-trimethylphenoxy)acetamide
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Overview
Description
N-(2-methylphenyl)-2-(2,4,6-trimethylphenoxy)acetamide is an organic compound that belongs to the class of amides This compound is characterized by the presence of a phenyl group substituted with a methyl group at the second position and an acetamide group attached to a phenoxy group substituted with three methyl groups at the 2, 4, and 6 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methylphenyl)-2-(2,4,6-trimethylphenoxy)acetamide typically involves the following steps:
Formation of the Phenoxyacetamide Backbone: This can be achieved by reacting 2,4,6-trimethylphenol with chloroacetic acid in the presence of a base such as sodium hydroxide to form 2-(2,4,6-trimethylphenoxy)acetic acid.
Amidation Reaction: The 2-(2,4,6-trimethylphenoxy)acetic acid is then reacted with 2-methylaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-methylphenyl)-2-(2,4,6-trimethylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The phenyl and phenoxy groups can be oxidized under strong oxidative conditions.
Reduction: The amide group can be reduced to an amine under reducing conditions.
Substitution: The methyl groups on the phenyl and phenoxy rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use as a pharmaceutical agent.
Industry: Used in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(2-methylphenyl)-2-(2,4,6-trimethylphenoxy)acetamide would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
N-(2-methylphenyl)-2-phenoxyacetamide: Lacks the trimethyl substitution on the phenoxy ring.
N-phenyl-2-(2,4,6-trimethylphenoxy)acetamide: Lacks the methyl substitution on the phenyl ring.
N-(2-methylphenyl)-2-(4-methylphenoxy)acetamide: Has a single methyl substitution on the phenoxy ring.
Uniqueness
N-(2-methylphenyl)-2-(2,4,6-trimethylphenoxy)acetamide is unique due to the specific substitution pattern on both the phenyl and phenoxy rings, which can influence its chemical reactivity and biological activity. This unique structure may confer specific properties that are not observed in similar compounds, making it a valuable subject of study in various research fields.
Properties
IUPAC Name |
N-(2-methylphenyl)-2-(2,4,6-trimethylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-12-9-14(3)18(15(4)10-12)21-11-17(20)19-16-8-6-5-7-13(16)2/h5-10H,11H2,1-4H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMCCUBPWTBIXLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)COC2=C(C=C(C=C2C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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